2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or equivalent reagents.
Thioether Formation: The benzimidazole derivative is then reacted with 2-chlorobenzyl chloride to form the thioether linkage.
Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-ethylbenzaldehyde to form the desired product.
Chemical Reactions Analysis
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the chlorobenzyl group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it useful in biological studies.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and antiviral treatments.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide .
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide .
These compounds share similar core structures but differ in their substituents, which can lead to variations in their pharmacological activities and applications.
Properties
Molecular Formula |
C25H23ClN4OS |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4OS/c1-2-18-11-13-19(14-12-18)15-27-29-24(31)17-32-25-28-22-9-5-6-10-23(22)30(25)16-20-7-3-4-8-21(20)26/h3-15H,2,16-17H2,1H3,(H,29,31)/b27-15+ |
InChI Key |
NCFPQKAKNGUBJN-JFLMPSFJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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